molecular formula C36H56O11 B206048 Esculentoside B CAS No. 60820-94-2

Esculentoside B

Cat. No.: B206048
CAS No.: 60820-94-2
M. Wt: 664.8 g/mol
InChI Key: SFZVDNKTWPZIJG-UQKHHTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and characterization of this compound can be traced back to systematic investigations of the Phytolaccaceae family, particularly focusing on the genus Phytolacca, which has a long history of traditional medicinal use despite its known toxicity. Historical records indicate that Phytolacca americana, one of the primary sources of this compound, has been utilized in traditional medicine for treating various ailments including infectious diseases, edema, inflammation, and gastric distress. The systematic isolation and structural elucidation of this compound emerged from bioguided fractionation studies aimed at identifying the bioactive constituents responsible for both the therapeutic and toxic effects observed in Phytolacca extracts.

Early research efforts focused on understanding the chemical basis of pokeweed toxicity, leading to the identification of various triterpenoid saponins as the primary toxic compounds present throughout the plant. The compound was first isolated and characterized using modern analytical techniques including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), nuclear magnetic resonance (NMR) spectroscopy, and various chemical degradation studies. These investigations revealed that this compound, along with other related saponins, represents one of the major constituents responsible for the biological activities associated with Phytolacca species.

The nomenclature of this compound reflects its initial isolation from Phytolacca esculenta, though subsequent research has demonstrated its widespread distribution across multiple Phytolacca species. The systematic characterization of this compound has contributed significantly to our understanding of triterpenoid saponin chemistry and has established it as a reference compound for studying structure-activity relationships within this class of natural products.

Taxonomic Classification as a Triterpenoid Saponin

This compound belongs to the class of triterpenoid saponins, specifically categorized as an oleanane-type triterpene glycoside. The compound's structure features a complex aglycone portion derived from phytolaccagenin, which is characteristic of the Phytolacca genus, linked to a xylose sugar moiety through a glycosidic bond. This structural arrangement places this compound within the broader classification of plant secondary metabolites known as saponins, which are characterized by their amphiphilic properties and diverse biological activities.

The triterpenoid backbone of this compound is based on the oleanane skeleton, a common structural framework found in many plant-derived saponins. The specific stereochemistry and substitution pattern of this compound can be described by its systematic name: (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.

From a chemotaxonomic perspective, this compound represents one of several closely related saponins found within the Phytolaccaceae family, including other esculentosides (A, C, D, H, etc.) and phytolaccosides. The presence of these compounds serves as important chemotaxonomic markers for species identification and phylogenetic studies within the genus Phytolacca. The structural diversity observed among these related compounds reflects the biosynthetic flexibility of the triterpene pathways in these plants and provides insights into the evolutionary relationships between different Phytolacca species.

Distribution in Phytolacca Species

This compound demonstrates a widespread distribution across multiple species within the genus Phytolacca, with varying concentrations reported depending on the plant part, developmental stage, and environmental conditions. The compound has been identified and isolated from several key species including Phytolacca acinosa Roxb., Phytolacca americana L., Phytolacca dodecandra, and Phytolacca tetramera Hauman. This broad distribution pattern suggests that this compound represents a core metabolite in the Phytolacca genus, likely playing important ecological and physiological roles in these plants.

Phytolacca acinosa, commonly known as Chinese pokeweed, represents one of the richest sources of this compound, with the compound being particularly concentrated in the root tissues. Analytical studies have demonstrated that the roots of P. acinosa contain multiple related saponins, with this compound often being among the major constituents. Similarly, Phytolacca americana, native to eastern North America, has been extensively studied for its saponin content, with this compound identified as one of the primary toxic components responsible for the plant's known toxicity to humans and livestock.

The distribution of this compound within individual plants is not uniform, with the highest concentrations typically found in underground storage organs such as roots and rhizomes. This pattern is consistent with the general distribution of defensive compounds in plants, where toxic metabolites are often concentrated in vulnerable tissues or storage organs. Seasonal variation in this compound content has also been observed, with concentrations generally increasing as plants mature, which explains why pokeweed becomes more toxic later in the growing season.

Analytical methods for detecting and quantifying this compound in plant materials have been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling researchers to study the compound's distribution patterns and develop standardized extraction protocols. These methods have been crucial for toxicological studies and for establishing safe handling procedures for Phytolacca-containing materials.

Significance in Natural Product Research

This compound holds considerable significance in natural product research due to its unique combination of structural complexity, biological activity, and toxicological importance. The compound serves as an excellent model for studying structure-activity relationships in triterpenoid saponins, providing insights into how subtle structural modifications can dramatically alter biological activity and toxicity profiles. This research has contributed to our understanding of how natural products interact with biological systems and has informed the development of safer therapeutic agents derived from natural sources.

From a pharmacological perspective, this compound has demonstrated multiple biological activities that make it a compound of interest for drug discovery efforts. Research has shown that the compound exhibits anti-inflammatory properties through inhibition of nuclear factor kappa-B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. These findings have implications for the development of anti-inflammatory therapeutics and provide mechanistic insights into how traditional medicines containing Phytolacca species may exert their effects.

The antifungal properties of this compound have also attracted significant research attention, particularly in the context of developing new antifungal agents for agricultural and clinical applications. Studies have demonstrated that the compound alters fungal cell wall morphology by increasing chitin content, leading to fungal cell death. This mechanism of action differs from conventional antifungal agents and suggests potential for developing novel antifungal strategies based on natural product scaffolds.

Toxicological research on this compound has provided important insights into the mechanisms of plant toxicity and has contributed to our understanding of how natural products can cause adverse effects in biological systems. Studies using zebrafish models have revealed that this compound is the major toxic factor in Phytolacca radix, causing developmental abnormalities and neurotoxicity through disruption of central nervous system development. These findings have important implications for understanding the safety profiles of traditional medicines and for developing appropriate risk assessment strategies for natural products.

Biological Activity Target/Mechanism Concentration/Effect Reference
Anti-inflammatory NF-κB/JNK pathway inhibition Suppressed TNF-α, IL-1β, PGE2 production
Antifungal Cell wall chitin modification Active against Cladosporium herbarum
Cytotoxic Multiple cancer cell lines IC50: 25.80 µM (HL-60), 73.9 µM (HepG2)
Neurotoxic Cholinesterase inhibition Developmental abnormalities in zebrafish

Properties

CAS No.

60820-94-2

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

IUPAC Name

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21+,22-,23?,24-,25+,26-,27+,28+,31-,32+,33+,34-,35-,36+/m1/s1

InChI Key

SFZVDNKTWPZIJG-UQKHHTMJSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Appearance

Powder

melting_point

266-269°C

physical_description

Solid

Synonyms

3-O-beta-D-xylopiranosyl-phytolaccagenin
phytolaccoside B

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Esculentoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace specific functional groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their enhanced antifungal and anti-inflammatory properties .

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Effects
Research indicates that Esculentoside B exhibits significant anti-inflammatory properties. It has been shown to inhibit the nuclear factor kappa-B (NF-κB) pathway, which is crucial in the inflammatory response. In a study involving RAW 264.7 macrophage cells, treatment with this compound reduced the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are markers of inflammation. The study utilized Western blot analysis and RT-PCR to measure these effects, demonstrating that this compound can effectively modulate inflammatory responses at the cellular level .

Neuroprotective Potential
this compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's disease, it has shown promise in protecting neuronal cells from damage. The application of proteomic techniques revealed that this compound treatment led to the restoration of several proteins associated with synaptic function and metabolism, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Toxicological Studies

Metabolic Disruption
Despite its therapeutic potential, studies have highlighted the toxicological aspects of this compound. Metabolomic analyses have indicated that exposure to this compound can disrupt D-amino acid metabolism and autophagy processes in cells. Such disruptions may lead to developmental abnormalities and neurotoxicity, raising concerns about its safety profile when used in medicinal contexts .

Traditional Medicine

Historical Uses
In traditional medicine systems, particularly within Asian cultures, Phytolacca esculenta has been utilized for various ailments. The presence of this compound in these traditional remedies underscores its importance in herbal pharmacotherapy. Historical texts and contemporary studies suggest its use for treating inflammatory conditions and as an adjunct therapy for chronic diseases .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Anti-inflammatoryInhibits NF-κB signaling; reduces COX-2 and iNOS levels
NeuroprotectionRestores protein expression linked to synaptic function
ToxicologyDisrupts D-amino acid metabolism; potential neurotoxicity

Case Studies

Case Study 1: Inflammation Model
In a controlled experiment, RAW 264.7 cells were treated with varying concentrations of this compound (0, 30, and 50 μM) followed by lipopolysaccharide (LPS) stimulation. The results demonstrated a dose-dependent reduction in inflammatory markers, reinforcing the compound's potential as an anti-inflammatory agent .

Case Study 2: Neurodegenerative Disease Model
In a mouse model of Alzheimer's disease treated with this compound, significant improvements were observed in cognitive functions correlated with enhanced synaptic protein expression. This suggests that this compound could be explored further as a neuroprotective agent against cognitive decline associated with neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The Esculentoside family includes multiple structurally related saponins with divergent biological activities. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Esculentoside B with Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Key Activities Toxicity Profile
Esc B C₃₅H₅₄O₁₁ 650.81 β-D-xylopyranosyl group P. esculenta, P. americana Anti-inflammatory , Neurotoxicity High (CNS developmental defects in zebrafish)
Esc A C₄₂H₆₆O₁₆ 826.98 β-D-glucopyranosyl-β-D-xylopyranosyl P. esculenta Anti-cancer (IC₅₀: 16–24 μM in CRC ), Anti-inflammatory Moderate (hemolytic activity)
Esc H C₄₈H₇₆O₂₁ 989.10 β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl P. esculenta Anti-tumor (inhibits MMP-9 via JNK/NF-κB ), Anti-metastatic Not reported
Esc D C₃₇H₅₈O₁₂ 694.87 Phytolaccagenin 3-glucoside P. americana Limited data; potential cytotoxic activity Low (no significant toxicity reported)
Esc E C₃₅H₅₄O₁₁ 650.81 3-O-β-D-xylopyranosyl-2-hydroxylesculentic acid P. esculenta Anti-inflammatory (similar to jaligonic acid ) Not reported

Key Differences in Pharmacological Mechanisms

Anti-inflammatory Activity: Esc B: Modulates D-amino acid metabolism and mTOR signaling . Esc A: Selectively inhibits COX-2 and blocks IL-6/STAT3 pathways . Esc H: Suppresses NF-κB and JNK1/2 signaling to reduce MMP-9 expression .

Anti-cancer Activity: Esc A: Induces G0/G1 cell cycle arrest (54.23% G1 cells at 16 μM) and inhibits colorectal cancer (CRC) cell migration by 45–51% . Esc H: Targets colon cancer metastasis via TNF-mediated pathways . Esc B: No direct anti-cancer activity reported; instead, it is linked to neurotoxicity .

Toxicity :

  • Esc B : Causes severe neurotoxicity in zebrafish larvae, disrupting acetylcholine esterase (AChE) activity and CNS development .
  • Esc A : Exhibits hemolytic side effects but lower systemic toxicity compared to Esc B .

Structural Influences on Bioactivity

  • Sugar Moieties: Esc A’s glucopyranosyl-xylopyranosyl group enhances solubility and receptor binding, contributing to its anti-cancer efficacy . Esc B’s simpler xylopyranosyl structure correlates with higher membrane permeability, possibly explaining its neurotoxic effects .
  • Aglycone Modifications: Esc H’s additional glucopyranosyl unit (vs. Esc B) may reduce toxicity while enhancing anti-metastatic activity .

Q & A

Q. What experimental models are optimal for studying Esculentoside B’s anti-inflammatory mechanisms in vitro?

Methodological Answer: Use macrophage cell lines (e.g., RAW264.7) or primary immune cells stimulated with lipopolysaccharide (LPS) or cytokines to mimic inflammatory conditions. Measure cytokine production (e.g., TNF-α, IL-6) via ELISA and assess NF-κB or MAPK pathway activation using Western blotting or luciferase reporter assays. Include dose-response curves (e.g., 0–50 µM this compound) to establish efficacy thresholds .

Q. How can researchers standardize purity assessment for this compound in pharmacological studies?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) for purity validation. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and mass spectrometry (ESI-MS). Cross-reference with published spectral data for this compound analogs (e.g., Esculentoside A) to ensure consistency .

Q. What are the best practices for designing in vivo studies to evaluate this compound’s pharmacokinetics?

Methodological Answer: Administer this compound intraperitoneally or orally in murine models (e.g., C57BL/6 mice) at 5–20 mg/kg doses. Collect blood samples at timed intervals for LC-MS/MS analysis to determine plasma concentration-time curves. Monitor tissue distribution (e.g., liver, kidneys) and excretion pathways. Include control groups receiving vehicle-only to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-apoptotic effects be resolved?

Methodological Answer: Context-dependent outcomes may arise from cell type specificity (e.g., cancer vs. normal cells) or concentration gradients. Perform comparative studies using identical cell lines (e.g., HT-29 colon cancer cells vs. primary fibroblasts) under standardized conditions. Utilize caspase activity assays, Annexin V staining, and RNA-seq to map apoptosis-related gene expression. Validate findings with pathway-specific inhibitors (e.g., caspase-3 inhibitors) .

Q. What strategies are effective for isolating this compound’s primary molecular targets in complex signaling networks?

Methodological Answer: Combine pull-down assays with biotinylated this compound and mass spectrometry for target identification. Validate candidate targets (e.g., COX-2, MMP-9) via siRNA knockdown or CRISPR-Cas9 gene editing. Use molecular docking simulations to predict binding affinities and compare with experimental IC₅₀ values from enzymatic inhibition assays (e.g., COX-2 activity kits) .

Q. How should researchers address discrepancies in this compound’s reported IC₅₀ values across studies?

Methodological Answer: Standardize assay conditions (e.g., pH, temperature, cell density) and compound solubility (e.g., DMSO concentration ≤0.1%). Replicate experiments using reference compounds (e.g., dexamethasone for anti-inflammatory assays) as positive controls. Perform meta-analyses of published data to identify outliers and contextualize variability (e.g., species-specific responses) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include confidence intervals and p-values to assess significance. For transcriptomic data, employ bioinformatics tools like DAVID or Gene Ontology for pathway enrichment analysis .

Q. How can researchers differentiate this compound’s direct anti-inflammatory effects from off-target immunomodulation?

Methodological Answer: Use genetic knockout models (e.g., NF-κB p65⁻/⁻ macrophages) to isolate pathway-specific activity. Compare this compound’s effects with known inhibitors (e.g., BAY11-7082 for NF-κB). Perform cytokine multiplex assays to profile broad-spectrum vs. selective inhibition. Cross-validate with transcriptomic data to identify upstream/downstream regulatory nodes .

Experimental Design & Validation

Q. What controls are essential for ensuring reproducibility in this compound toxicity studies?

Methodological Answer: Include vehicle controls (e.g., DMSO), positive controls (e.g., cisplatin for cytotoxicity), and negative controls (untreated cells/animals). Assess acute toxicity via LD₅₀ assays in rodents and chronic toxicity through histopathology and serum biomarkers (e.g., ALT, creatinine). Validate findings across multiple labs using standardized protocols .

Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic potential?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s systemic effects. Use bioinformatics platforms (e.g., STRING, KEGG) to identify cross-talk between pathways. Validate hypotheses with functional assays (e.g., chromatin immunoprecipitation for transcription factor binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esculentoside B
Reactant of Route 2
Esculentoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.